2-Bromoacrylamide

Organic Synthesis Baylis-Hillman Reaction Samarium(II) Iodide

Procure 2-Bromoacrylamide (70321-36-7) for its distinct α-bromo electrophilicity, enabling Pd-catalyzed cross-coupling selective for this scaffold. It is critical for SPME-GC acrylamide detection via bromination derivatization and enables rapid SmI₂-mediated α-hydroxyalkylacrylamide synthesis (52–89% yield, 5 min). Polymer chemists use it to create post-modifiable polyamides for advanced biomaterials, while dye formulators rely on its reactive group for superior color fastness on nylon versus disperse dyes. Require validated purity and consistent reactivity for method fidelity. Choose from global suppliers below.

Molecular Formula C3H4BrNO
Molecular Weight 149.97 g/mol
CAS No. 70321-36-7
Cat. No. B1589967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoacrylamide
CAS70321-36-7
Molecular FormulaC3H4BrNO
Molecular Weight149.97 g/mol
Structural Identifiers
SMILESC=C(C(=O)N)Br
InChIInChI=1S/C3H4BrNO/c1-2(4)3(5)6/h1H2,(H2,5,6)
InChIKeyCWJLXOUWYUQFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoacrylamide (CAS 70321-36-7): Chemical Profile and Core Characteristics for Procurement Decisions


2-Bromoacrylamide (2-BAM, 2-bromoprop-2-enamide), identified by CAS 70321-36-7, is a small-molecule halogenated acrylamide derivative with the molecular formula C₃H₄BrNO and a molecular weight of 149.97 g/mol [1]. It is characterized by the substitution of a hydrogen atom at the alpha position of the acrylamide vinyl group with a bromine atom [1]. This structural modification imparts a distinct reactivity profile, enabling its utility as a versatile electrophilic building block in organic synthesis, a reactive monomer in polymer chemistry, a functional group in reactive dyes, and an analytical derivatization agent [1].

Why Generic Substitution Fails: The Critical Distinctions of 2-Bromoacrylamide in Research and Industry


Procurement of acrylamide-based building blocks or functional agents should not be based on simple class-level assumptions. The specific position and nature of the halogen substituent on the acrylamide core directly dictates reaction kinetics, regioselectivity, and the physical properties of the resulting products [1]. Unlike parent acrylamide, which acts as a Michael acceptor or a polymerization monomer, 2-bromoacrylamide presents a highly polarized and sterically accessible vinyl bromide group [1]. This key difference enables distinct chemical pathways, such as participation in palladium-catalyzed cross-coupling reactions or rapid nucleophilic substitution, which are not feasible with simple acrylamide or with other halogenated analogs [2]. Substituting 2-bromoacrylamide with a different acrylamide derivative or an alternative electrophile without careful analysis risks reaction failure, altered polymer architecture, or compromised analytical method performance. The following evidence quantifies these critical distinctions.

Quantitative Evidence Guide: Verifiable Performance Metrics for 2-Bromoacrylamide


Synthetic Utility: High Yields in Samarium(II)-Mediated C-C Bond Formation with α-Bromoacrylamides

In a study by Youn et al., α-bromoacrylamides (a class including 2-bromoacrylamide) were demonstrated to be highly effective substrates for a samarium(II) iodide-mediated Baylis-Hillman type reaction, yielding α-hydroxyalkylacrylamides in good to excellent yields [1]. This reaction is distinct from the classical Baylis-Hillman reaction which typically employs α,β-unsaturated carbonyl compounds and suffers from slow reaction rates and limited substrate scope. The use of α-bromoacrylamides as electrophilic partners offers a significantly faster and more efficient route to these valuable synthetic intermediates.

Organic Synthesis Baylis-Hillman Reaction Samarium(II) Iodide

Analytical Performance: Enhanced GC Detection of Acrylamide via Bromination to 2-Bromoacrylamide

An analytical method for acrylamide (AM) in foods was developed where AM is first brominated and converted into 2-bromoacrylamide (2-BAM) to enhance its detectability via gas chromatography (GC) [1]. The transformation of the polar, low-volatility acrylamide into the less polar, more volatile 2-BAM enables effective extraction and chromatographic separation, a critical step not achievable with underivatized acrylamide.

Analytical Chemistry Food Safety Gas Chromatography

Textile Dyeing Efficiency: Differential Absorption of α-Bromoacrylamide Reactive Dyes on Synthetic Fibers

A comparative study by Kim et al. investigated the dyeing properties of a reactive disperse dye bearing an α-bromoacrylamide group against a conventional disperse dye on polyester and nylon fibers [1]. The α-bromoacrylamide-based dye demonstrated a starkly different absorption profile, particularly on nylon, where it was absorbed to a much greater extent than the non-reactive disperse dye. This highlights the specific affinity and reactivity of the bromoacrylamide group toward polyamide fibers.

Textile Chemistry Reactive Dyes Synthetic Fibers

Polymer Functionalization: Enabling Facile Post-Modification of Polyamides

Research by Tang et al. demonstrated a novel polymerization of water and triple-bond based monomers (bromoalkynes) to yield polyamides containing bromoacrylamide groups in the main chain [1]. A key finding was that these bromoacrylamide moieties serve as versatile handles for post-polymerization modification. This allows for the introduction of diverse functionalities onto the polymer backbone after polymerization, a significant advantage over polyamides lacking such reactive groups.

Polymer Chemistry Post-Polymerization Modification Functional Polyamides

Optimal Use Cases for 2-Bromoacrylamide: Where Quantified Performance Drives Procurement


Synthesis of Complex α-Hydroxyalkylacrylamide Building Blocks

2-Bromoacrylamide is the substrate of choice for researchers needing to efficiently generate α-hydroxyalkylacrylamide scaffolds via samarium(II) iodide-mediated chemistry. The reported 52–89% yield within 5 minutes at -78°C [1] makes it a superior alternative to slow or low-yielding classical Baylis-Hillman reactions, particularly in medicinal chemistry where rapid analog synthesis is critical.

Analytical Derivatization for Sensitive GC Detection of Acrylamide

In food safety and environmental testing laboratories, 2-bromoacrylamide is not the analyte but the essential derivative enabling the detection of acrylamide. The quantitative evidence shows that bromination of acrylamide to 2-BAM permits its analysis by SPME-GC [1], a method not possible with acrylamide itself. Procurement of 2-bromoacrylamide is therefore vital for labs implementing or validating this specific analytical protocol.

Formulation of High-Affinity Reactive Dyes for Polyamide Fibers

Textile manufacturers and dye formulators seeking superior color strength and fastness on nylon and polyamide blends should prioritize reactive dyes based on the α-bromoacrylamide functional group. Head-to-head data confirms that this reactive group leads to significantly higher dye absorption on nylon compared to conventional non-reactive disperse dyes [1], providing a tangible performance advantage and enabling unique dyeing effects.

Development of Functionalizable Polyamide Materials

For polymer chemists and material scientists, the incorporation of 2-bromoacrylamide-derived units into polyamide backbones is a strategic choice for creating advanced materials. The ability to readily post-modify the resulting polymer chains [1] allows for the fine-tuning of material properties, a capability absent in standard polyamides. This is crucial for applications in responsive coatings, biomaterials, and advanced drug delivery systems where specific surface or bulk functionalities are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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